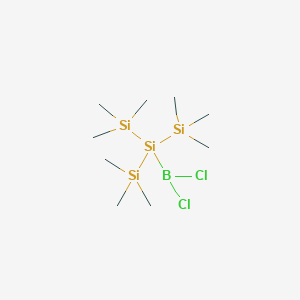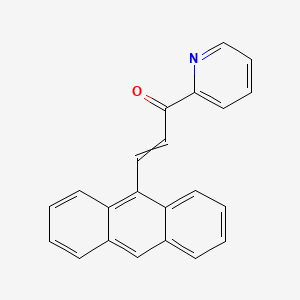
3-(Anthracen-9-yl)-1-(pyridin-2-yl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Anthracen-9-yl)-1-(pyridin-2-yl)prop-2-en-1-one is an organic compound that features both anthracene and pyridine moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Anthracen-9-yl)-1-(pyridin-2-yl)prop-2-en-1-one typically involves the condensation of anthracene-9-carbaldehyde with 2-acetylpyridine. This reaction can be catalyzed by a base such as potassium hydroxide in an ethanol solvent. The reaction mixture is usually refluxed for several hours to ensure complete conversion.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the anthracene moiety, leading to the formation of anthraquinone derivatives.
Reduction: Reduction can occur at the carbonyl group, converting it to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Aplicaciones Científicas De Investigación
Chemistry
The compound is studied for its photophysical properties, making it useful in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Biology
In biological research, derivatives of this compound may be explored for their potential as fluorescent probes or in drug discovery.
Medicine
Industry
In industry, the compound could be used in the development of advanced materials, such as organic semiconductors or photovoltaic cells.
Mecanismo De Acción
The mechanism of action for this compound would depend on its specific application. For example, in optoelectronic devices, the compound’s ability to absorb and emit light is crucial. In biological systems, the interaction with specific molecular targets, such as enzymes or receptors, would be key.
Comparación Con Compuestos Similares
Similar Compounds
Anthracene derivatives: Compounds like anthracene-9-carbaldehyde and anthraquinone.
Pyridine derivatives: Compounds like 2-acetylpyridine and 2-pyridinecarboxaldehyde.
Uniqueness
The combination of anthracene and pyridine moieties in 3-(Anthracen-9-yl)-1-(pyridin-2-yl)prop-2-en-1-one provides unique photophysical properties that are not present in simpler anthracene or pyridine derivatives. This makes it particularly interesting for applications in materials science and optoelectronics.
Propiedades
Número CAS |
477566-79-3 |
|---|---|
Fórmula molecular |
C22H15NO |
Peso molecular |
309.4 g/mol |
Nombre IUPAC |
3-anthracen-9-yl-1-pyridin-2-ylprop-2-en-1-one |
InChI |
InChI=1S/C22H15NO/c24-22(21-11-5-6-14-23-21)13-12-20-18-9-3-1-7-16(18)15-17-8-2-4-10-19(17)20/h1-15H |
Clave InChI |
RMWRRFWCSAIYDQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=CC(=O)C4=CC=CC=N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


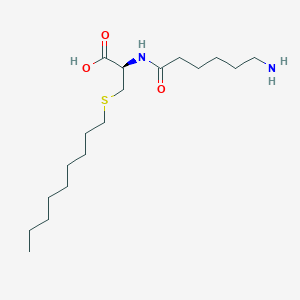
![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-(2-hydroxyethyl)-2-(triethylsilyl)-, methyl ester](/img/structure/B14245641.png)
![3,7,12,18-Tetraazabicyclo[12.3.1]octadeca-1(18),14,16-triene](/img/structure/B14245643.png)
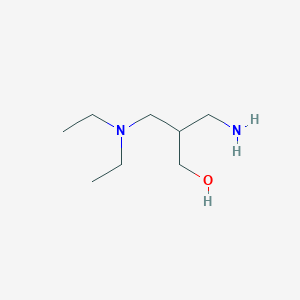
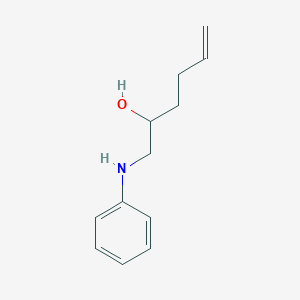
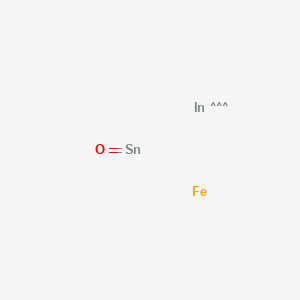
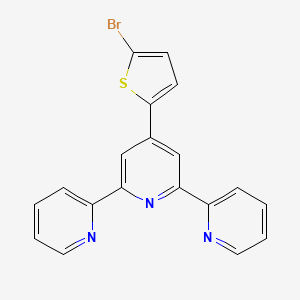
![bicyclo[1.1.1]pentane-1-carbonyl bicyclo[1.1.1]pentane-1-carboperoxoate](/img/structure/B14245677.png)
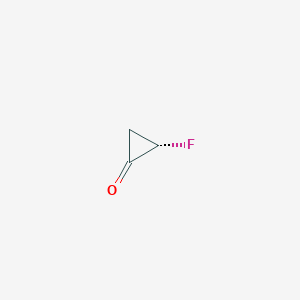
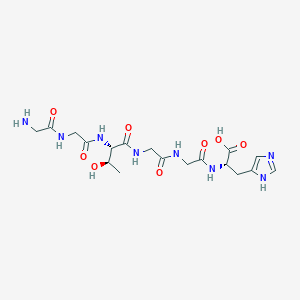
![1-[2-[4-(Chloromethyl)phenoxy]ethyl]pyrrolidine;hydrochloride](/img/structure/B14245683.png)


